[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid ester group attached to a phenyl ring, which is further substituted with an N-hydroxycarbamimidoyl group. The tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the N-Hydroxycarbamimidoyl Intermediate: This can be achieved by reacting hydroxylamine with an appropriate isocyanate or carbodiimide under controlled conditions.
Coupling with Phenylmethyl Group: The intermediate is then coupled with a phenylmethyl halide (such as benzyl chloride) in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxycarbamimidoyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the N-hydroxycarbamimidoyl group to an amine or hydroxylamine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are typically employed under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes like acetylcholinesterase.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The N-hydroxycarbamimidoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The phenyl ring and tert-butyl ester moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid methyl ester
- [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid ethyl ester
- [(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid isopropyl ester
Uniqueness
[(N-Hydroxycarbamimidoyl)-phenyl-methyl]-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, which may have different physical and chemical properties.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-hydroxyimino-1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
LESQJSHFHZTDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.